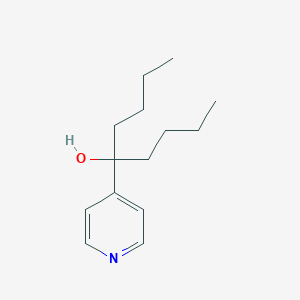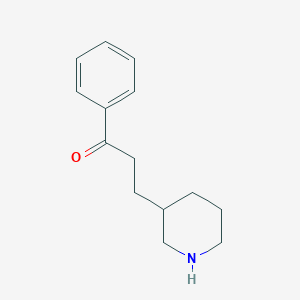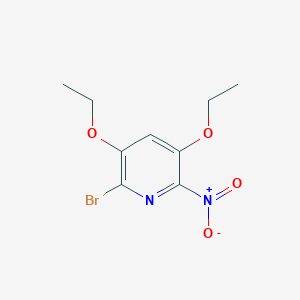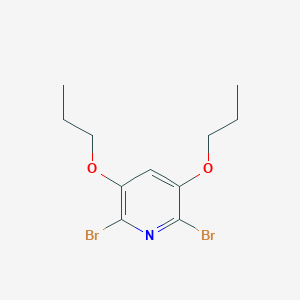![molecular formula C17H10N2O2 B289912 4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione](/img/structure/B289912.png)
4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione is a heterocyclic compound that features a pyridazine ring fused with an indene moiety. This compound is part of a broader class of pyridazine derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
The synthesis of 4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of indanone derivatives with hydrazine derivatives, followed by cyclization and oxidation steps . Industrial production methods may vary, but they generally follow similar principles, often optimized for yield and purity.
Analyse Chemischer Reaktionen
4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown promise in biological assays for antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed pharmacological effects. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities, including antihypertensive and anti-inflammatory properties.
Indeno[1,2-c]pyridazines: These compounds share a similar core structure but differ in their substituents and specific activities.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile.
Eigenschaften
Molekularformel |
C17H10N2O2 |
|---|---|
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione |
InChI |
InChI=1S/C17H10N2O2/c20-16-12-9-5-4-8-11(12)13-14(16)17(21)19-18-15(13)10-6-2-1-3-7-10/h1-9H,(H,19,21) |
InChI-Schlüssel |
YYKUNTUAODMMNX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=C2C4=CC=CC=C4C3=O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=C2C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B289839.png)
![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)
![5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-nitrobenzoate](/img/structure/B289851.png)
![7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)

